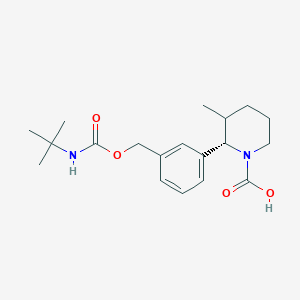
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylcarbamoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the piperidine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can be used to replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- tert-Butyloxycarbonyl-protected amino acids
- Methylammonium lead halides
Uniqueness
What sets (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
1420466-57-4 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1 |
InChI Key |
PCABWSDUFIVMCS-VYIIXAMBSA-N |
Isomeric SMILES |
CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


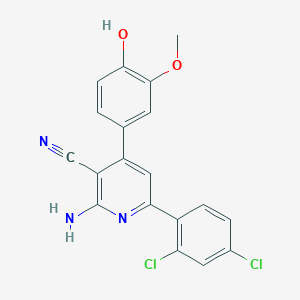
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
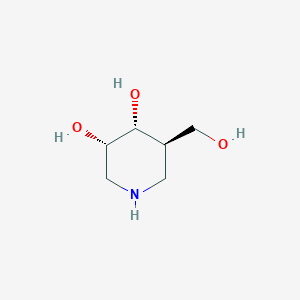
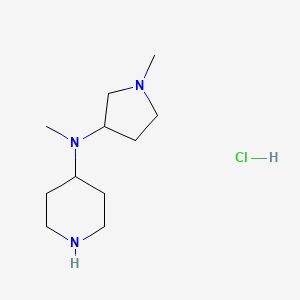
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
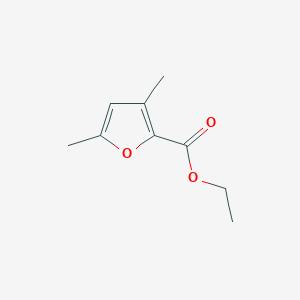


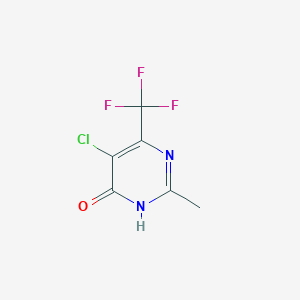
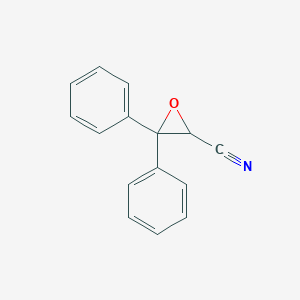
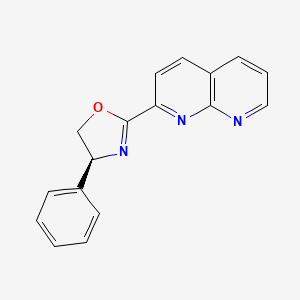

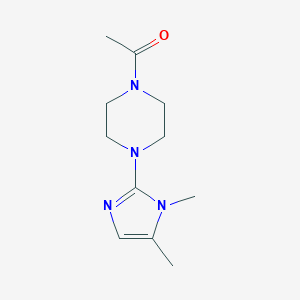
![2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
